molecular formula C10H17N5O2 B13767817 Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)- CAS No. 54387-29-0

Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)-

Cat. No.: B13767817
CAS No.: 54387-29-0
M. Wt: 239.27 g/mol
InChI Key: QBMDUIXCYDOTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)-" features a piperazine core substituted with a methyl group at the 1-position and a 1-methyl-5-nitroimidazole moiety linked via a methylene bridge at the 4-position. Its molecular formula is C10H16N6O2, with a molecular weight of 276.28 g/mol. This hybrid structure is designed to combine the pharmacological versatility of piperazine derivatives (e.g., H1 antihistamine activity ) with the nitroimidazole motif, which is associated with antimicrobial and antiparasitic effects .

Properties

CAS No.

54387-29-0

Molecular Formula

C10H17N5O2

Molecular Weight

239.27 g/mol

IUPAC Name

1-methyl-4-[(1-methyl-5-nitroimidazol-2-yl)methyl]piperazine

InChI

InChI=1S/C10H17N5O2/c1-12-3-5-14(6-4-12)8-9-11-7-10(13(9)2)15(16)17/h7H,3-6,8H2,1-2H3

InChI Key

QBMDUIXCYDOTRQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=NC=C(N2C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 1-Methylpiperazine Core

The synthesis of the 1-methylpiperazine moiety is a critical step, as it forms the core scaffold onto which the nitroimidazole group is attached. According to Chinese patent CN102304102A and its continuation CN102304102B, the preparation of 1-methylpiperazine (formula I) can be efficiently achieved via a methyl transfer reaction starting from 1,4-lupetazine (formula II).

Key features of this method:

  • Starting Material: 1,4-lupetazine (a piperazine derivative)
  • Reaction Type: Methyl transfer reaction using primary amines or cyclic amines as methyl donors
  • Catalysts: Raney nickel, triphenylphosphine palladium, palladium on charcoal, cupric oxide, aluminum oxide, manganese dioxide, calcium oxide, cupric chloride, or cuprous chloride
  • Solvents: Organic solvents such as benzene, toluene, xylene, tetrahydrofuran (THF), 1,4-dioxane, methanol, ethanol, or water
  • Reaction Conditions: Temperature range of 50–250°C and pressure of 0.2–20 MPa in an autoclave under nitrogen atmosphere
  • Process: The reaction mixture is stirred and heated in a sealed autoclave, followed by filtration to recover the catalyst and distillation/rectification to isolate pure 1-methylpiperazine
Parameter Range / Options
Catalyst Raney Ni, Pd(PPh3), Pd/C, CuO, Al2O3, MnO2, CaO, CuCl, CuCl2
Solvent Benzene, Toluene, Xylene, THF, 1,4-Dioxane, MeOH, EtOH, Water
Temperature 50–250°C
Pressure 0.2–20 MPa
Molar ratio (amine:1,4-lupetazine) 0.5:1 to 20:1

This method improves product value by converting 1,4-lupetazine directly to 1-methylpiperazine with good yield and selectivity, minimizing by-products.

Functionalization with Nitroimidazole Moiety

The attachment of the 1-methyl-5-nitro-1H-imidazol-2-yl group onto the piperazine ring typically involves nucleophilic substitution or alkylation reactions using appropriately functionalized nitroimidazole derivatives.

A representative synthetic approach is described in a 2023 research article focusing on 4-nitroimidazole-piperazine hybrids, where a piperazine bearing a propargyl group is reacted with nitroimidazole derivatives to form substituted piperazine compounds. The reaction involves:

  • Deprotonation of the piperazine nitrogen using sodium hydride (NaH) in tetrahydrofuran (THF) under nitrogen atmosphere at 0°C
  • Subsequent addition of propargyl bromide to alkylate the piperazine nitrogen, forming a propargylated intermediate
  • Further functionalization via "click chemistry" (copper-catalyzed azide-alkyne cycloaddition) to attach azide-functionalized nitroimidazole derivatives, resulting in 1,4-disubstituted 1,2,3-triazoles linked to the piperazine-nitroimidazole scaffold

This method allows for selective and efficient synthesis of complex nitroimidazole-piperazine conjugates with high regioselectivity and yields.

Multi-Step Synthesis of Piperazine-Nitroimidazole Derivatives

Additional synthetic routes involve multi-step reactions including:

  • Preparation of substituted piperazines by nucleophilic substitution with halogenated nitroimidazole intermediates or benzyl halides bearing nitroimidazole groups
  • Use of potassium carbonate or sodium hydride as bases in polar aprotic solvents such as DMF or THF
  • Reflux conditions ranging from 60°C to 145°C for prolonged periods (overnight to 16 hours)
  • Purification by extraction, drying, distillation, and recrystallization

For example, a detailed synthetic scheme for piperazine analogs with azole moieties includes:

Step Reagents/Conditions Outcome
Piperazine alkylation Propargyl bromide, NaH, THF, 0°C Propargylated piperazine intermediate
Nucleophilic substitution Potassium carbonate, DMF, halogenated nitroimidazole, reflux at 125°C Nitroimidazole-substituted piperazine
Click chemistry coupling Cu(I) catalyst, azides, room temperature 1,2,3-Triazole linked nitroimidazole-piperazine derivatives

This approach is versatile and allows for structural diversification of the nitroimidazole-piperazine compounds.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Catalysts Conditions References
1. Methylation of 1,4-lupetazine Methyl transfer reaction to form 1-methylpiperazine Raney Ni, Pd catalysts; organic solvents 50–250°C, 0.2–20 MPa, autoclave
2. Alkylation of piperazine nitrogen Reaction with propargyl bromide via NaH deprotonation NaH, propargyl bromide, THF 0°C, N2 atmosphere
3. Click chemistry coupling Copper-catalyzed azide-alkyne cycloaddition Cu(I) catalyst, azides Room temperature
4. Nucleophilic substitution Piperazine substitution with halogenated nitroimidazole K2CO3, DMF, halogenated nitroimidazole Reflux 60–145°C

Detailed Research Findings

  • The methyl transfer reaction converting 1,4-lupetazine to 1-methylpiperazine is well-documented with optimized catalyst and solvent systems, yielding high purity products suitable for further functionalization.
  • The use of sodium hydride in THF for selective alkylation of piperazine nitrogen allows for controlled introduction of functional groups such as propargyl, which serve as handles for further click chemistry reactions.
  • Click chemistry provides a robust and selective method to attach nitroimidazole moieties to piperazine scaffolds, enabling the synthesis of diverse derivatives with potential biological activity.
  • Multi-step syntheses involving nucleophilic substitution and acylation reactions have been successfully applied to generate complex piperazine-azole hybrids with good yields and characterized by NMR and mass spectrometry.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

  • SNAr (Nucleophilic Aromatic Substitution) reactions are critical for introducing piperazine groups into nitroimidazole scaffolds. For example:

    • Piperazine reacts with halogenated nitroimidazole derivatives (e.g., 2-chloro-5-nitropyridine analogs) under basic conditions to form N-alkylated intermediates .

    • Catalytic hydrogenation is often employed post-substitution to reduce nitro groups or remove protective groups (e.g., tert-butoxycarbonyl) .

Click Chemistry for Hybridization

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

    • The alkyne-functionalized piperazine intermediate 5 (1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine) reacts with aryl azides to produce 1,4-disubstituted triazole hybrids .

    • Example reaction conditions: THF solvent, sodium ascorbate catalyst, room temperature .

Starting Material Reagent Product Yield Reference
Piperazine-alkyne derivativeBenzyl azide derivativesTriazole-piperazine-nitroimidazole65–85%

Alkylation and Acylation

  • Propargylation :

    • Sodium hydride (NaH) in THF facilitates the alkylation of piperazine with propargyl bromide, introducing alkyne functionality for subsequent click reactions .

  • Acylation with benzyl halides or aryl isocyanates modifies the piperazine nitrogen, enhancing pharmacological properties .

Cyclization Reactions

  • Piperazine derivatives undergo aza-Michael cyclization with dihydroquinazolines under basic conditions to form fused heterocycles .

Spectroscopic Analysis

  • IR Spectroscopy :

    • Peaks at 1690 cm⁻¹ (>C=O stretch) and 1487 cm⁻¹ (pyrazole ring vibrations) .

  • ¹H NMR (DMSO-d6):

    • δ 4.80 ppm (s, 2H, -N-CH2-N- linker) .

    • δ 7.30–8.19 ppm (m, aromatic protons from benzimidazole) .

X-ray Crystallography

  • Crystals of related nitroimidazole-piperazine hybrids exhibit monoclinic systems with P2₁/c space groups, stabilized by intramolecular hydrogen bonding .

Anticancer Activity

  • Hybrids of piperazine and nitroimidazole demonstrate cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with IC₅₀ values as low as 2 μM .

  • DNA fragmentation assays confirm apoptotic activity .

Stability and Reactivity Considerations

  • The nitro group (-NO₂) on the imidazole ring is redox-active, enabling interactions with biological targets like NADPH oxidases .

  • Piperazine’s basicity (pKa ~9.8) facilitates salt formation (e.g., hydrochloride salts) for improved solubility .

Key Challenges

  • Regioselectivity : Competing alkylation sites on the piperazine ring require careful optimization of reaction conditions .

  • Nitro Group Instability : Reduction or displacement under acidic/basic conditions necessitates protective strategies .

This compound’s versatility in forming pharmacologically active hybrids underscores its importance in drug discovery. Future research should explore enantioselective syntheses and in vivo efficacy studies.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the piperazine moiety can inhibit bacterial growth effectively. The introduction of the nitroimidazole group enhances this activity due to its ability to generate reactive nitrogen species that damage bacterial DNA and proteins .

Case Study: Antimicrobial Evaluation

In a study published in the European Journal of Medicinal Chemistry, a series of piperazine derivatives were synthesized and evaluated for their antimicrobial efficacy. Among them, Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)- demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent .

Cancer Therapy

Hypoxia-Activated Prodrugs

The structural characteristics of Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)- make it suitable for development as a hypoxia-activated prodrug. This application is particularly relevant in targeting solid tumors, which often exhibit hypoxic conditions.

Case Study: Synthesis of Prodrugs

A research article detailed the synthesis of hypoxia-sensitive prodrugs based on piperazine derivatives. These compounds were designed to release cytotoxic agents selectively in hypoxic tumor microenvironments. In vitro studies showed that these prodrugs had a significantly higher cytotoxic effect on cancer cells under hypoxic conditions compared to normoxic conditions .

Synthesis of Bioactive Compounds

Piperazine derivatives serve as versatile building blocks in organic synthesis, particularly in the development of novel pharmaceuticals.

Chemical Synthesis Applications

The compound has been utilized as an intermediate in the synthesis of various bioactive molecules, including those with anti-inflammatory and analgesic properties. Its ability to participate in nucleophilic substitution reactions allows for the introduction of diverse functional groups .

Mechanism of Action

The mechanism of action of Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)- involves the reduction of the nitro group to form reactive intermediates that can damage the DNA of microorganisms. This leads to the inhibition of DNA synthesis and ultimately results in the death of the microorganisms. The compound targets anaerobic bacteria and protozoa, making it effective against infections caused by these pathogens.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Nitroimidazole Hybrids

Several structurally related compounds have been synthesized and studied for their physicochemical and biological properties:

Compound Name Key Structural Features Melting Point (°C) Pharmacological Activity Reference
Target Compound : Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)- 1-methylpiperazine + 1-methyl-5-nitroimidazole via CH2 Not reported Theoretical antimicrobial/antiparasitic
872581-04-9 : Piperazine-1-benzoyl-4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole Piperazine + benzoyl + thiadiazole-nitroimidazole hybrid Not reported Potential dual-action (antimicrobial)
Compound 7 (): 5-((1-benzyl-2-methyl-4-nitroimidazol-5-yl)thio)-1-phenyl-1H-tetrazole Piperazine + benzyl-nitroimidazole + tetrazole 161–163 Calcium channel antagonist (vascular smooth muscle)
Compound 11h (): 1-(N1-benzyl-2-methyl-4-nitroimidazol-5-yl)-4-((N1-(2-ethylphenyl)triazol-4-yl)methyl)piperazine Piperazine + benzyl-nitroimidazole + triazole 194–196 Antibacterial (structure-activity studies)
Compound 48 (): (S)-N-{[3-[3-fluoro-4-(piperazinyl-thiadiazole-nitroimidazole)]phenyl}acetamide Piperazine + thiadiazole-nitroimidazole + fluorophenyl Not reported Antibacterial (targeted synthesis)

Key Observations :

  • Substituent Impact : The presence of a triazole (e.g., 11h ) or thiadiazole (e.g., 872581-04-9 ) ring enhances molecular rigidity and may improve binding to biological targets .
  • Nitroimidazole Positioning : The 5-nitro group on the imidazole is conserved across analogues, critical for redox-mediated antimicrobial activity .
  • Piperazine Flexibility : Derivatives with benzyl or methyl groups on piperazine (e.g., Compound 7 ) exhibit varied melting points, suggesting differences in crystallinity and stability .
Pharmacological and ADMET Comparisons
  • Lipinski’s Rule Compliance : Most analogues (e.g., 11h , Compound 7 ) adhere to Lipinski’s Rule of 5 (molecular weight <500, logP <5), indicating drug-likeness .
  • Calcium Channel Modulation : Dihydropyridine derivatives with nitroimidazole substituents (e.g., Compound 7 ) show dual vascular antagonist/cardiac agonist effects, a feature absent in the target compound .
  • Antibacterial Activity: Triazole-containing hybrids (e.g., 11h) demonstrate superior activity against Staphylococcus aureus compared to non-triazole analogues, highlighting the role of heterocyclic appendages .

Biological Activity

Piperazine derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities. The compound Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)- (often referred to as Piperazine-Nitroimidazole ) is particularly notable for its potential applications in cancer therapy and antimicrobial activity. This article delves into its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of Piperazine-Nitroimidazole is C8H13N5O2C_8H_{13}N_5O_2, with a molecular weight of approximately 211.22 g/mol. Its structure features a piperazine ring substituted with a nitroimidazole moiety, which is crucial for its biological interactions.

Piperazine-Nitroimidazole operates through multiple mechanisms:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer) cells. Studies indicate that it induces apoptosis in these cells, primarily via the activation of caspases and the disruption of mitochondrial membrane potential .
  • Antimicrobial Activity : Nitroimidazole derivatives are known for their antimicrobial properties. Piperazine-Nitroimidazole has shown effectiveness against several bacterial strains, likely due to its ability to disrupt DNA synthesis in microbial cells .

Case Studies and Experimental Data

  • Cytotoxicity Assessment :
    A study evaluated the anti-proliferative activity of Piperazine-Nitroimidazole against human cancer cell lines. The results indicated that compounds derived from this scaffold showed IC50 values as low as 2 μM against MCF-7 cells, outperforming standard chemotherapeutics like Doxorubicin (0.64 μM) and Cisplatin (14 μM) .
  • Docking Studies :
    Molecular docking studies were conducted to understand the binding affinity of Piperazine-Nitroimidazole to the human estrogen receptor alpha (hER). The findings suggested that structural modifications at the C-4 position of the piperazine ring could enhance binding interactions, thereby improving therapeutic efficacy .
  • Antimicrobial Testing :
    In vitro tests demonstrated that Piperazine-Nitroimidazole exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antimicrobial agent .

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueReference
CytotoxicityMCF-7 (breast cancer)2 μM
HepG2 (liver cancer)Not specified
PC3 (prostate cancer)Not specified
AntimicrobialVarious bacterial strainsEffective

Q & A

Q. 1.1. What are the optimal synthetic routes for preparing 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)piperazine?

Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example:

  • Hydrazone Cyclization : React N-protected piperazine derivatives with nitroimidazole-containing hydrazines under reflux in ethanol or DCM, followed by deprotection (e.g., using HCl). This method is analogous to the synthesis of substituted pyrazole-piperazine hybrids .
  • Mannich Reaction : Introduce the nitroimidazole moiety via a Mannich base formation, using formaldehyde and nitroimidazole derivatives. Monitor reaction progress via TLC and purify via recrystallization (e.g., ethanol/water) .
    Key Considerations :
  • Use anhydrous conditions to avoid hydrolysis of intermediates.
  • Characterize intermediates via 1H^1H-NMR and LC-MS to confirm regioselectivity.

Q. 1.2. How can I confirm the structural integrity of this compound using crystallography?

Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in solvents like ethanol or DCM. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Validate anisotropic displacement parameters with WinGX/ORTEP .
  • Data Validation : Check for residual electron density (<0.5 eÅ3^{-3}) and R-factor convergence (<5%). Cross-validate bond lengths/angles with similar piperazine derivatives in the Cambridge Structural Database .

Q. 1.3. What analytical techniques are critical for purity assessment?

Methodological Answer :

  • HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm for nitro groups.
  • Elemental Analysis : Ensure C, H, N percentages align with theoretical values (tolerate ±0.3% deviation).
  • Mass Spectrometry : Confirm molecular ion peaks via ESI-MS in positive ion mode (e.g., [M+H]+^+) .

Advanced Research Questions

Q. 2.1. How can I investigate the compound’s bioactivity against carbonic anhydrase isoforms?

Methodological Answer :

  • Enzyme Inhibition Assay : Use recombinant hCA I/II isoforms. Prepare a 10 mM stock in DMSO and test concentrations from 1 nM–100 µM. Measure activity via stopped-flow CO2_2 hydration (∆A400_{400}) .
  • Data Analysis : Calculate IC50_{50} using nonlinear regression (GraphPad Prism). Compare with acetazolamide as a positive control.
    Advanced Consideration :
  • Perform molecular docking (AutoDock Vina) to identify binding interactions with the nitroimidazole moiety .

Q. 2.2. What strategies mitigate toxicity risks during in vitro studies?

Methodological Answer :

  • Cytotoxicity Screening : Use HepG2 cells and MTT assay. If IC50_{50} < 10 µM, modify the piperazine scaffold (e.g., substitute methyl groups with less lipophilic substituents) .
  • Reactive Metabolite Trapping : Incubate with glutathione (GSH) and monitor adduct formation via LC-MS/MS to assess metabolic stability .

Q. 2.3. How can I resolve contradictions between computational and experimental solubility data?

Methodological Answer :

  • Solubility Measurement : Use shake-flask method in PBS (pH 7.4). Compare with ESOL predictions. If discrepancies >10%, re-evaluate computational parameters (e.g., logP, polar surface area) .
  • Co-solvency Approach : Test solubility enhancers (e.g., PEG-400) and validate via phase diagrams.

Q. 2.4. What green chemistry approaches optimize large-scale synthesis?

Methodological Answer :

  • Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME) to reduce environmental impact .
  • Catalysis : Use immobilized piperazine catalysts (e.g., silica-supported) to improve recyclability and yield (>85%) .

Q. 2.5. How do structural modifications affect pharmacokinetic properties?

Methodological Answer :

  • Permeability Assay : Perform Caco-2 monolayer studies. If Papp_{app} < 1×106^{-6} cm/s, introduce hydrogen bond acceptors (e.g., fluorine) to enhance BBB penetration .
  • Microsomal Stability : Incubate with rat liver microsomes; quantify parent compound via UPLC-QTOF. Half-life <30 min suggests CYP450-mediated degradation .

Data Contradiction and Validation

Q. 3.1. How to address conflicting crystallographic data on piperazine ring conformation?

Methodological Answer :

  • Conformational Analysis : Compare torsion angles (N-C-C-N) from SCXRD with DFT-optimized structures (B3LYP/6-31G*). Discrepancies >10° may indicate crystal packing effects .
  • Dynamic NMR : Perform variable-temperature 1H^1H-NMR in DMSO-d6_6 to assess ring puckering dynamics .

Q. 3.2. Why do bioactivity results vary between enzyme and cell-based assays?

Methodological Answer :

  • Membrane Permeability : Use PAMPA to correlate cellular uptake with enzyme IC50_{50}. Poor permeability (Pe < 5×106^{-6} cm/s) explains reduced cell-based activity .
  • Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseScan) to identify non-CA targets (e.g., kinases) that may confound results .

Integration with Patented Methods

Q. 4.1. Can patented pyrazole-piperazine synthesis protocols be adapted for this compound?

Methodological Answer :

  • Patent Analysis : Review EP 3,858,835 A1 for analogous nitroimidazole cyclization steps. Modify reaction conditions (e.g., replace phenylhydrazine with 5-nitroimidazole hydrazine derivatives) .
  • Freedom-to-Operate : Conduct a FTO search in Espacenet to avoid IP conflicts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.